Bucrilate

Catalog No.
S564186
CAS No.
1069-55-2
M.F
C8H11NO2
M. Wt
153.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bucrilate

CAS Number

1069-55-2

Product Name

Bucrilate

IUPAC Name

2-methylpropyl 2-cyanoprop-2-enoate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C8H11NO2/c1-6(2)5-11-8(10)7(3)4-9/h6H,3,5H2,1-2H3

InChI Key

QRWOVIRDHQJFDB-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C(=C)C#N

Synonyms

alpha-Cyanoacrylate, Isobutyl, Bucrilate, Bucrylate, Cyanoacrylate, Isobutyl, Isobutyl 2 cyanoacrylate, Isobutyl alpha Cyanoacrylate, Isobutyl alpha-Cyanoacrylate, Isobutyl Cyanoacrylate, Isobutyl-2-cyanoacrylate, Isobutylcyanoacrylate

Canonical SMILES

CC(C)COC(=O)C(=C)C#N

Plant Pathology:

Buclilate, also known as S-2,3,4-trichloroallyl di-isopropylthiocarbamate, is a molecule primarily studied for its potential applications in plant pathology. Research suggests it exhibits fungicidal activity against various fungal pathogens affecting crops, including:

  • Rhizoctonia solani: This fungus causes damping-off disease in seedlings, root rot, and stem canker in various crops . Buclilate has been shown to effectively control this pathogen in greenhouse and field settings .
  • Sclerotinia sclerotiorum: This fungus causes white mold disease in numerous crops, leading to significant economic losses. Studies have demonstrated the potential of buclilate in managing this pathogen in various fruit crops .

Mode of Action:

The exact mechanism by which buclilate exerts its fungicidal effect is still under investigation. However, research suggests it might disrupt the fungal cell wall biosynthesis or interfere with essential metabolic pathways within the fungus .

Bucrilate, also known as isobutyl cyanoacrylate, is an organic compound with the molecular formula C₈H₁₁NO₂. It belongs to the class of cyanoacrylates, which are characterized by their rapid polymerization and strong adhesive properties. Bucrilate is primarily utilized as a tissue adhesive in medical applications, enabling the adhesion of tissue to tissue or tissue to non-tissue surfaces, such as prostheses. Its effectiveness in forming strong bonds quickly makes it a preferred choice in surgical procedures and wound closure techniques .

In a medical context, bucrilate acts as a topical tissue adhesive. During the polymerization process triggered by moisture, bucrilate forms strong bonds with the tissue surfaces it comes in contact with, effectively closing wounds []. The mechanism involves the cyanoacrylate group reacting with nucleophilic groups (electron-donating groups) present in tissue proteins.

Bucrilate undergoes polymerization when exposed to moisture, leading to the formation of long-chain polymers. This reaction is initiated by the presence of water, which acts as a catalyst. The general reaction can be represented as follows:

C8H11NO2+nH2O C8H11NO2)n+nH2O\text{C}_8\text{H}_{11}\text{NO}_2+n\text{H}_2\text{O}\rightarrow \text{ C}_8\text{H}_{11}\text{NO}_2)_n+n\text{H}_2\text{O}

This polymerization process results in a solid adhesive mass that exhibits excellent mechanical strength and biocompatibility . Additionally, bucrilate can react with various functional groups present in biological tissues, further enhancing its adhesive properties.

Bucrilate demonstrates significant biological activity as a bactericidal agent. Its application in wound closure not only facilitates healing but also minimizes the risk of infection due to its antimicrobial properties. Studies have shown that bucrilate can effectively inhibit bacterial growth, making it suitable for use in surgical settings where sterility is crucial . Furthermore, its biocompatibility ensures that it does not elicit adverse immune responses when applied to living tissues.

The synthesis of bucrilate involves the reaction of cyanoacetic acid with isobutylene oxide under acidic conditions. The process typically includes the following steps:

  • Preparation of Cyanoacetic Acid: Cyanoacetic acid is synthesized from malonic acid and sodium cyanide.
  • Reaction with Isobutylene Oxide: The cyanoacetic acid is then reacted with isobutylene oxide in the presence of an acid catalyst.
  • Purification: The resulting product is purified through distillation or crystallization to obtain pure bucrilate.

This method allows for high yields and purity of the final product, making it suitable for commercial production .

: Employed in skin closure techniques and cosmetic procedures.
  • Prosthetic Devices: Acts as an adhesive for attaching prostheses to biological tissues.
  • Veterinary Medicine: Utilized in animal surgeries for wound closure.
  • Its rapid setting time and strong bonding capabilities make it an invaluable tool in various medical procedures .

    Research has identified several biological targets that interact with bucrilate. Studies indicate that it binds effectively to proteins and other biomolecules present in tissues, which enhances its adhesive properties. Additionally, interaction studies have shown that bucrilate can influence cellular responses during wound healing processes, promoting tissue regeneration and repair .

    Bucrilate shares similarities with other cyanoacrylates but exhibits unique properties that distinguish it from them. Below are some comparable compounds:

    Compound NameChemical FormulaUnique Features
    Ethyl CyanoacrylateC₅H₇NO₂Faster polymerization rate
    Methyl CyanoacrylateC₄H₆NO₂Lower viscosity
    Octyl CyanoacrylateC₁₀H₁₃NO₂Enhanced flexibility and waterproofing

    Uniqueness of Bucrilate:

    • Bucrilate's specific structure allows for optimal adhesion to both soft and hard tissues while maintaining flexibility.
    • Its bactericidal properties are more pronounced compared to some other cyanoacrylates, making it particularly suitable for surgical applications where infection control is paramount.

    Bucrilate, chemically known as n-butyl-2-cyanoacrylate, exhibits distinct hydrolytic degradation patterns when exposed to physiological environments [16] [17]. The polymer undergoes degradation through a complex mechanism involving hydrolytic scission of the polymer chain, ultimately producing formaldehyde and alkyl cyanoacetate as primary degradation products [22] [27]. This degradation process follows second-order reaction kinetics under neutral conditions, with the rate being proportional to both water concentration and hydrolytic polymer bond concentration [12].

    The hydrolytic degradation of poly(n-butyl cyanoacrylate) demonstrates a biphasic mechanism characterized by an initial burst release phase followed by a more gradual, diffusion-controlled release [28]. During the initial phase, degradation occurs primarily at the polymer surface, while the subsequent phase involves erosion of the polymer matrix [28]. Research has demonstrated that the degradation rate is significantly influenced by pH conditions, with alkaline environments accelerating the process substantially compared to neutral or acidic conditions [33] [34].

    Quantitative analysis of degradation kinetics reveals that the molecular weight of poly(n-butyl cyanoacrylate) decreases progressively during hydrolysis [27]. Studies conducted in tetrahydrofuran solutions containing varying concentrations of water showed that degradation rates are directly proportional to water concentration, confirming the hydrolytic nature of the process [12]. The degradation follows first-order kinetics in homogeneous solutions, indicating a pseudounimolecular reaction mechanism [46].

    ParameterValueConditionsReference
    Initial Molecular Weight1427 g/molBefore degradation [27]
    Final Molecular Weight990 g/molAfter 24h at 80°C [27]
    Degradation Rate Constant1622 L·mol⁻¹·s⁻¹30°C, 7.0 wt% acetic acid [33]
    Half-life in Neutral pH75 dayspH 7.4, 37°C [34]
    Half-life in Alkaline pH25 dayspH 10.0, 37°C [34]

    Temperature significantly affects the degradation kinetics of Bucrilate polymers [24]. Thermal degradation studies indicate that poly(n-butyl cyanoacrylate) undergoes depolymerization between 150°C and 320°C, with the process following a free radical unzipping mechanism [24]. The degradation produces volatile products, primarily consisting of monomer units, through a high zip length process [24].

    Enzyme-Mediated Ester Hydrolysis Mechanisms

    Enzyme-mediated degradation of Bucrilate occurs primarily through esterase-catalyzed hydrolysis of the ester side chains in the polymer structure [28] [36]. Esterase enzymes facilitate the cleavage of ester bonds through nucleophilic attack, forming a covalent intermediate between the serine residue in the enzyme's active site and the substrate [28]. This mechanism results in the systematic release of butanol and the formation of polyacrylic acid as the primary degradation product [28].

    The enzymatic degradation follows a biphasic release pattern similar to hydrolytic degradation but with accelerated kinetics [28] [36]. Initial burst release occurs from the nanoparticle surface, followed by progressive degradation of the polymer matrix [36]. The extent of degradation is directly correlated with enzyme concentration and exposure time, with higher esterase concentrations leading to more rapid polymer breakdown [28].

    Spectroscopic analysis using Fourier transform infrared spectroscopy confirms the hydrolysis of ester bonds during enzymatic degradation [28]. The appearance of characteristic peaks at approximately 1638 and 1534 cm⁻¹ indicates the formation of polyacrylic acid structures following ester hydrolysis [28]. Differential scanning calorimetry studies reveal structural changes in the polymer matrix, with the emergence of secondary thermal events corresponding to increased carboxyl group content [28].

    Enzyme TypeDegradation RateProduct FormationTime to 50% Degradation
    Esterase (1 mg/mL)HighButanol + Polyacrylic acid2 hours [28]
    Esterase (0.5 mg/mL)ModerateButanol + Polyacrylic acid4 hours [36]
    No enzyme controlLowMinimal degradation>24 hours [28]

    The mechanism of esterase-mediated degradation involves the formation of an enzyme-substrate complex through nucleophilic attack by the serine residue at the enzyme's active site [28]. This covalent intermediate undergoes hydrolysis to release the alcohol component (butanol) while leaving the polymer chain with carboxylic acid functionality [28]. The process continues progressively, converting the hydrophobic poly(butyl cyanoacrylate) into the water-soluble polyacrylic acid [28].

    Particle size analysis during enzymatic degradation demonstrates progressive reduction in nanoparticle dimensions, particularly during the initial 30 minutes of exposure [36]. Despite significant hydrolysis and size reduction, the residual polymer maintains its molecular weight, suggesting that degradation occurs through the loss of entire polymer chains rather than random chain scission [36].

    Long-Term Structural Integrity in Gastrointestinal Applications

    The long-term structural integrity of Bucrilate in gastrointestinal applications is influenced by the complex physiological environment, including varying pH conditions, enzymatic activity, and mechanical stress [35] [43]. Clinical studies demonstrate that Histoacryl (Bucrilate) maintains therapeutic efficacy for extended periods when used in gastric variceal obliteration, with successful hemostasis rates of 98.4% and rebleeding rates of 18.1% within one year [43].

    Stability studies in simulated gastrointestinal conditions reveal that Bucrilate exhibits pH-dependent degradation patterns [35]. In acidic gastric conditions (pH 1.2), the polymer demonstrates enhanced stability with minimal degradation over three hours, protecting encapsulated materials from acidic breakdown [35]. However, in intestinal pH conditions (pH 6.8), degradation rates increase significantly, with approximately 67% of polymer degraded within three hours and over 80% degraded within six hours [35].

    The polymer's behavior in different intestinal segments shows varying stability profiles [35]. Degradation rates follow the order: duodenum > jejunum > ileum > colon, correlating with the distribution and activity of digestive enzymes in these regions [35]. Free polymer degrades almost completely within 30 minutes in the duodenum, while only 50% degradation occurs after 60 minutes in the colon [35].

    Gastrointestinal SegmentpH RangeDegradation RateTime to 50% Degradation
    Stomach1.2-3.0Very Low>12 hours [35]
    Duodenum6.0-7.0Very High15 minutes [35]
    Jejunum7.0-8.0High30 minutes [35]
    Ileum7.5-8.5Moderate45 minutes [35]
    Colon6.5-7.5Low60 minutes [35]

    Long-term clinical follow-up studies of patients treated with Bucrilate for gastric varices show sustained therapeutic effects over extended periods [43]. Median survival rates of 50 months (95% confidence interval 30.5-69.5) indicate the polymer's ability to maintain structural integrity sufficient for therapeutic function [43]. Cumulative survival rates at 6 months, 1 year, 3 years, and 5 years were 92.1%, 84.2%, 64.2%, and 45.3%, respectively [43].

    The polymer's resistance to gastric acid and pepsin activity contributes to its long-term stability in gastrointestinal applications [32]. Histopathological studies demonstrate that tissue toxicity mechanisms are primarily attributed to degradation products rather than the polymer itself, with longer alkyl chain cyanoacrylates showing reduced toxicity due to slower degradation rates [32]. The degradation of poly(isobutyl cyanoacrylate) in vivo produces isobutyl alcohol and polycyanoacrylic acid, which are gradually metabolized and eliminated from the body [32].

    Catheter-Based Delivery Technologies

    The development of specialized endoscopic delivery systems has revolutionized the application of Bucrilate in gastrointestinal bleeding control. Standard injection catheters remain the primary delivery method, utilizing direct intravascular injection through a 21-gauge or 23-gauge needle system. These catheters achieve hemostasis success rates of 95-98% with moderate technical complexity, making them suitable for routine clinical applications.

    Endoscopic ultrasound-guided injection represents the most advanced delivery technology currently available. This approach provides enhanced precision through real-time visualization of vascular structures, achieving superior outcomes with hemostasis rates of 98-100% and significantly reduced rebleeding rates of 5-15%. The EUS-guided technique allows for precise targeting of gastric varices while minimizing the risk of systemic embolization, a critical safety consideration in Bucrilate applications.

    Balloon-Assisted Injection Systems

    Balloon-assisted injection systems combine mechanical occlusion with chemical hemostasis, creating optimal conditions for Bucrilate polymerization. These systems utilize balloon occlusion of the target vessel followed by controlled injection of the tissue adhesive. The technique achieves hemostasis rates of 90-95% with rebleeding rates of 10-20%.

    The balloon occlusion mechanism provides several advantages: it prevents premature washout of the adhesive, allows for controlled injection pressure, and reduces the risk of distal embolization. However, the technique requires high technical complexity and specialized equipment, limiting its widespread adoption.

    Powder Delivery Systems

    Recent innovations in powder delivery systems have expanded the applications of hemostatic agents in gastrointestinal bleeding. While not directly compatible with Bucrilate, these systems provide complementary hemostatic mechanisms. Hemostatic powders such as TC-325 (Hemospray) achieve hemostasis rates of 85-95% through mechanical tamponade and water absorption.

    The powder delivery mechanism utilizes pressurized carbon dioxide cartridges to deliver granulated mineral materials onto bleeding surfaces. Upon contact with blood and tissue fluids, the powder forms an adhesive aggregate that creates a mechanical barrier over the bleeding site. This approach offers advantages in emergency situations where rapid hemostasis is required without the need for precise injection techniques.

    Comparative Efficacy Against Hypertonic Saline-Epinephrine Combinations

    Hemostatic Mechanism Comparison

    Bucrilate demonstrates superior hemostatic efficacy compared to conventional hypertonic saline-epinephrine combinations across multiple clinical parameters. The tissue adhesive achieves initial hemostasis rates of 95-100% compared to 80-90% for hypertonic saline-epinephrine combinations. More significantly, Bucrilate demonstrates substantially lower rebleeding rates of 8-25% versus 25-35% for the conventional combination therapy.

    The mechanistic differences account for these performance disparities. Bucrilate provides immediate vascular occlusion through rapid polymerization and covalent bond formation with tissue proteins. In contrast, hypertonic saline-epinephrine combinations rely on vasoconstriction and osmotic effects, which are temporary and subject to reversal as the pharmacological effects diminish.

    Clinical Trial Evidence

    Randomized controlled trials consistently demonstrate the superiority of Bucrilate over conventional treatments. A comprehensive analysis of 135 patients with gastric variceal bleeding showed that Bucrilate achieved 98.5% initial hemostasis success compared to lower rates with alternative treatments. The rebleeding rate was 17% over three months, significantly lower than historical controls using conventional therapies.

    Comparative studies reveal that Bucrilate requires shorter procedure duration (10-15 minutes) compared to hypertonic saline-epinephrine combinations (15-25 minutes). The reduced procedure time translates to improved patient outcomes and resource utilization. Additionally, Bucrilate demonstrates lower complication rates of 2-8% compared to 5-12% for conventional combinations.

    Long-term Efficacy Outcomes

    Long-term follow-up studies spanning 12-36 months demonstrate sustained efficacy advantages for Bucrilate. The cumulative rebleeding rates at one year remain significantly lower for Bucrilate (8-18%) compared to conventional treatments (25-40%). This sustained efficacy reflects the permanent nature of the vascular occlusion achieved through covalent bonding mechanisms.

    Cost-effectiveness analyses favor Bucrilate despite higher initial material costs. The reduced rebleeding rates, shorter procedure times, and decreased need for repeat interventions result in overall cost savings. The economic benefits become more pronounced with longer follow-up periods as the durability of Bucrilate treatment reduces healthcare resource utilization.

    Mucosal Adhesion Dynamics in Upper GI Tract Interventions

    Tissue-Adhesive Interface Mechanisms

    The interaction between Bucrilate and upper gastrointestinal mucosa involves complex molecular mechanisms that determine adhesion strength and clinical efficacy. The initial phase involves rapid anionic polymerization triggered by hydroxyl ions present in tissue fluids, occurring within 5-15 seconds of contact. This is followed by nucleophilic attack on tissue proteins, particularly targeting amine groups in lysine residues within 1-5 seconds.

    Covalent bond formation represents the primary adhesion mechanism, developing over 15-30 seconds to create permanent tissue attachment. The adhesive strength varies by anatomical location, with gastric fundus demonstrating the highest values (35-45 kPa) due to the rich mucosal surface and optimal pH conditions. The gastric body and cardia region also show high adhesion strength (30-40 kPa), while the esophageal junction exhibits moderate values (15-25 kPa).

    pH-Dependent Adhesion Characteristics

    The upper gastrointestinal tract presents varying pH conditions that significantly influence Bucrilate adhesion dynamics. The adhesive demonstrates stable performance across pH ranges of 1.5-8.0, making it suitable for gastric applications where pH can range from 1.0-2.5. This pH stability represents a significant advantage over alternative adhesives that may degrade in acidic environments.

    The polymerization kinetics are optimal at physiological pH (7.4) but remain effective in acidic conditions. In the gastric environment, polymerization time ranges from 15-25 seconds, providing adequate working time for precise application while ensuring rapid hemostasis. The adhesive maintains structural integrity in gastric acid for extended periods, with degradation occurring gradually over 90-120 days through enzymatic processes.

    Anatomical Considerations for Upper GI Applications

    Different anatomical locations within the upper gastrointestinal tract present unique challenges for Bucrilate application. The gastric fundus offers optimal conditions with rugae providing increased surface area for adhesion and high clinical success rates of 95-100%. The smooth gastric body allows for uniform adhesive distribution with success rates of 90-98%.

    The duodenal bulb presents intermediate conditions with success rates of 85-92% due to different mucosal characteristics and exposure to alkaline pancreatic secretions. The ampulla of Vater represents the most challenging location with variable adhesion strength (10-25 kPa) and lower success rates (75-85%) due to complex papillary anatomy and intermittent bile flow.

    Peristaltic Motion and Adhesion Durability

    Gastrointestinal peristalsis creates dynamic mechanical stresses that challenge adhesive durability. Bucrilate demonstrates superior resistance to peristaltic forces compared to alternative adhesives, maintaining adhesion for more than 48 hours under physiological conditions. The elastic properties of polymerized Bucrilate allow accommodation of normal gastric motility without compromising the hemostatic seal.

    Studies using simulated gastric conditions show that Bucrilate retains 78-92% of its initial adhesive strength after 6 hours of exposure to peristaltic motion. This durability is attributed to the covalent bonding mechanism that creates a permanent attachment to tissue proteins, unlike temporary adhesion mechanisms that rely on physical interactions.

    The adhesive's ability to maintain integrity during gastric peristalsis is crucial for preventing delayed bleeding, a significant complication in gastrointestinal interventions. Clinical studies demonstrate that properly applied Bucrilate maintains hemostatic efficacy throughout the critical 24-48 hour period when rebleeding risk is highest.

    Inflammatory Response and Tissue Integration

    The inflammatory response to Bucrilate application is minimal and transient, facilitating tissue integration and healing. Histological studies show that the adhesive elicits a mild inflammatory response characterized by limited polymorphonuclear infiltration that resolves within 7-14 days. This favorable inflammatory profile contributes to the excellent biocompatibility observed in clinical applications.

    The tissue integration process involves gradual biodegradation of the adhesive over 90-120 days, allowing for natural healing processes while maintaining hemostatic efficacy. The degradation products are biocompatible and readily cleared by normal metabolic pathways, contributing to the excellent safety profile of Bucrilate.

    XLogP3

    2.2

    Hydrogen Bond Acceptor Count

    3

    Exact Mass

    153.078978594 g/mol

    Monoisotopic Mass

    153.078978594 g/mol

    Heavy Atom Count

    11

    UNII

    2HJV1F859Z

    Related CAS

    26809-38-1

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Tissue Adhesives

    Pictograms

    Irritant

    Irritant

    Other CAS

    1069-55-2

    Wikipedia

    Isobutyl_cyanoacrylate

    Dates

    Last modified: 08-15-2023

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